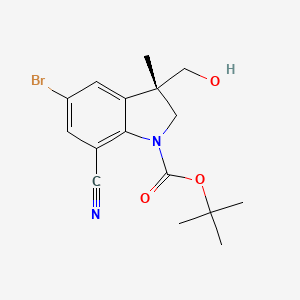![molecular formula C9H14ClN B12981689 1-Ethynyl-5-azaspiro[2.5]octane hydrochloride](/img/structure/B12981689.png)
1-Ethynyl-5-azaspiro[2.5]octane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-5-azaspiro[25]octane hydrochloride is a chemical compound known for its unique spirocyclic structure
Preparation Methods
The synthesis of 1-Ethynyl-5-azaspiro[25]octane hydrochloride involves several stepsThe reaction conditions typically involve the use of strong bases and solvents such as tetrahydrofuran (THF) under inert atmospheres to prevent unwanted side reactions . Industrial production methods often employ continuous-flow synthesis techniques to ensure efficiency and safety .
Chemical Reactions Analysis
1-Ethynyl-5-azaspiro[2.5]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium catalysts can convert the ethynyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the azaspiro moiety, often using reagents like sodium hydride or lithium diisopropylamide (LDA). The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-Ethynyl-5-azaspiro[2.5]octane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: This compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with various biological targets.
Medicine: Preliminary studies suggest potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 1-Ethynyl-5-azaspiro[2.5]octane hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues, while the azaspiro moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Ethynyl-5-azaspiro[2.5]octane hydrochloride can be compared with other spirocyclic compounds such as:
5-Azaspiro[2.5]octane hydrochloride: Similar in structure but lacks the ethynyl group, which may result in different reactivity and biological activity.
1-Ethynyl-6-azaspiro[2.5]octane hydrochloride: Another closely related compound with a different position of the azaspiro moiety, leading to variations in its chemical and biological properties.
6-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride: Contains a carboxylic acid group instead of an ethynyl group, affecting its solubility and reactivity.
Properties
Molecular Formula |
C9H14ClN |
|---|---|
Molecular Weight |
171.67 g/mol |
IUPAC Name |
2-ethynyl-5-azaspiro[2.5]octane;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-2-8-6-9(8)4-3-5-10-7-9;/h1,8,10H,3-7H2;1H |
InChI Key |
FZIYZHWSONWHEZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CC12CCCNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide](/img/structure/B12981647.png)




![(R)-6-Fluoro-1,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12981670.png)

![(R)-3,3-Diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B12981683.png)
![N-((5-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl)-3-(3-oxo-2,3-dihydroisoxazol-5-yl)propanamide](/img/structure/B12981686.png)

